molecular formula C8H7I2NO2 B2784606 2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2413379-54-9

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B2784606
CAS No.: 2413379-54-9
M. Wt: 402.958
InChI Key: QUZFVCVQZZTONJ-UHFFFAOYSA-N
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Description

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7I2NO2 and a molecular weight of 402.96 g/mol It is a derivative of nicotinic acid, characterized by the presence of two iodine atoms and two methyl groups on the pyridine ring

Preparation Methods

The synthesis of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process. After completion, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atoms. Reagents such as potassium permanganate and sodium borohydride are commonly used for these reactions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Scientific Research Applications

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atoms and carboxylic acid group play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZFVCVQZZTONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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